1-[(adamantan-1-yl)methyl]-3-(1-hydroxy-2-methylpropan-2-yl)urea
Description
1-[(adamantan-1-yl)methyl]-3-(1-hydroxy-2-methylpropan-2-yl)urea is a compound that belongs to the class of ureas. Ureas are organic compounds characterized by the presence of a carbonyl group attached to two amine groups. The adamantane moiety in this compound provides a unique structural feature that contributes to its stability and potential biological activity.
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,10-19)18-14(20)17-9-16-6-11-3-12(7-16)5-13(4-11)8-16/h11-13,19H,3-10H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZXLEDBLYETRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(adamantan-1-yl)methyl]-3-(1-hydroxy-2-methylpropan-2-yl)urea typically involves the reaction of 1-(isocyanatomethyl)adamantane with appropriate amines. For instance, the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions yields a series of 1,3-disubstituted ureas . The reaction is usually carried out in anhydrous dimethylformamide (DMF) at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(adamantan-1-yl)methyl]-3-(1-hydroxy-2-methylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the urea moiety or the adamantane ring.
Substitution: The compound can undergo substitution reactions, particularly at the adamantane ring or the urea nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the adamantane ring or the urea nitrogen.
Scientific Research Applications
1-[(adamantan-1-yl)methyl]-3-(1-hydroxy-2-methylpropan-2-yl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s stability and unique structure make it a candidate for various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 1-[(adamantan-1-yl)methyl]-3-(1-hydroxy-2-methylpropan-2-yl)urea involves its interaction with specific molecular targets. For instance, as an inhibitor of human soluble epoxide hydrolase (sEH), the compound binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids into diols . This inhibition can have therapeutic effects, such as reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
1-(isocyanatomethyl)adamantane: A precursor in the synthesis of 1-[(adamantan-1-yl)methyl]-3-(1-hydroxy-2-methylpropan-2-yl)urea.
1,3-disubstituted ureas: Compounds with similar structural features but different substituents on the urea nitrogen.
Adamantane derivatives: Compounds containing the adamantane moiety, which provides unique stability and biological activity.
Uniqueness
This compound is unique due to its specific combination of the adamantane moiety and the urea functional group. This combination imparts stability and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 1-[(adamantan-1-yl)methyl]-3-(1-hydroxy-2-methylpropan-2-yl)urea , also known by its CAS number 330202-17-0, is a member of the urea class of compounds. Its unique structure, featuring an adamantane moiety, contributes to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a detailed analysis of its properties.
Molecular Structure
- Molecular Formula : C15H26N2O2
- Molar Mass : 266.38 g/mol
| Property | Value |
|---|---|
| Solubility | Moderate |
| LogP | 5.96 – 6.93 |
| Melting Point | Not specified |
The presence of bulky lipophilic fragments in its structure suggests that this compound may exhibit significant biological activity due to its ability to interact with various biological targets.
Research indicates that compounds similar to This compound can act as inhibitors of human soluble epoxide hydrolase (hsEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs play a crucial role in cardiovascular and renal physiology, making hsEH inhibitors potential therapeutic agents for conditions such as hypertension and inflammation .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit hsEH with varying degrees of potency. For instance, certain related ureas have shown inhibition rates ranging from 25% to 85% depending on their structural modifications .
Case Studies
-
Case Study on Inhibition Potency :
- A study evaluated a series of adamantane-based ureas for their inhibitory effects on hsEH. Compounds with additional methyl groups at specific positions exhibited enhanced potency compared to simpler structures.
- The study reported a significant correlation between lipophilicity (LogP values) and inhibition efficacy, suggesting that higher lipophilicity may enhance membrane permeability and bioavailability in vivo .
-
Crystallographic Analysis :
- Crystallographic data revealed that the compound forms stable hydrogen bonds which contribute to its structural integrity and biological activity. The crystal structure analysis indicated favorable interactions between the adamantane moiety and the target enzyme, which are crucial for effective binding .
Comparative Analysis of Related Compounds
To further understand the biological activity of This compound , a comparison with similar compounds is essential:
| Compound Name | Inhibition Activity | LogP |
|---|---|---|
| 1-[Isocyanato(phenyl)methyl]adamantane | 25% - 85% | 5.96 - 6.93 |
| 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea | Moderate | Not specified |
This table illustrates that while there are variations in inhibition activity and physicochemical properties, the presence of the adamantane group consistently correlates with favorable biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
